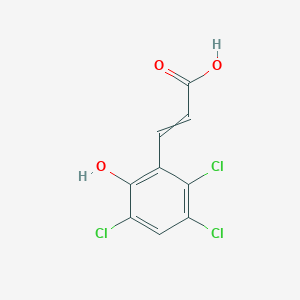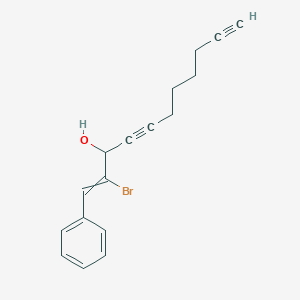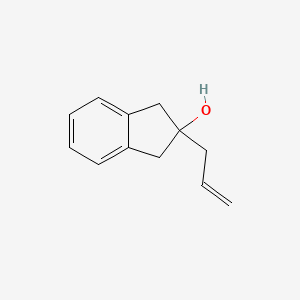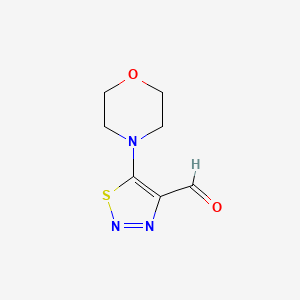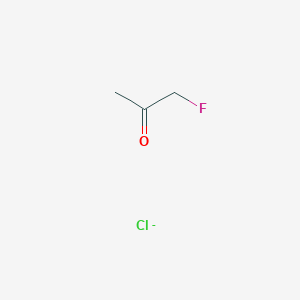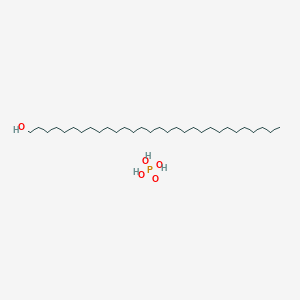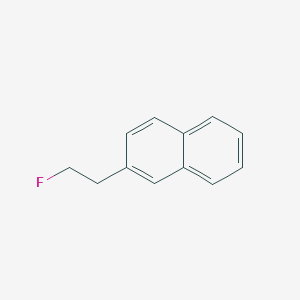![molecular formula C16H36P2S4 B14251459 Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane] CAS No. 166832-32-2](/img/structure/B14251459.png)
Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane] is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane] typically involves the reaction of bis(2-methylpropyl)phosphane with sulfur under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane] involves large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure consistency and safety. The compound is then purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and phosphines.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have diverse applications in different fields, including pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane] involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by forming covalent bonds or through non-covalent interactions. The pathways involved in its mechanism of action include redox reactions and signal transduction pathways.
Comparación Con Compuestos Similares
Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane] can be compared with similar compounds such as:
2,2’-Disulfanediylbis(2-methylpropanal): This compound has a similar sulfur-phosphorus framework but differs in its functional groups and reactivity.
2,2’-Dithiobisbenzanilide: Another compound with a disulfide linkage, but with different applications and properties.
The uniqueness of Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane] lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
166832-32-2 |
|---|---|
Fórmula molecular |
C16H36P2S4 |
Peso molecular |
418.7 g/mol |
Nombre IUPAC |
[bis(2-methylpropyl)phosphinothioyldisulfanyl]-bis(2-methylpropyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H36P2S4/c1-13(2)9-17(19,10-14(3)4)21-22-18(20,11-15(5)6)12-16(7)8/h13-16H,9-12H2,1-8H3 |
Clave InChI |
UPFVRRCDRPQYLO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CP(=S)(CC(C)C)SSP(=S)(CC(C)C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[(4-bromophenyl)methyl] methylphosphonate](/img/structure/B14251385.png)
![Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate](/img/structure/B14251394.png)
![[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene](/img/structure/B14251405.png)
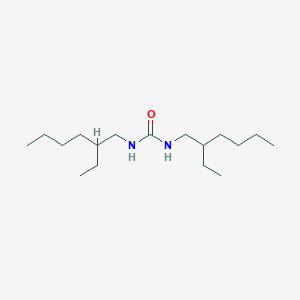

![(3aS)-1-Methyl-3,3-diphenylhexahydro-1H-pyrrolo[2,1-e][1,2]azaborole](/img/structure/B14251427.png)
